n,n,n',n'-Tetramethyl-1,10-decanediamine

Description

BenchChem offers high-quality n,n,n',n'-Tetramethyl-1,10-decanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n,n',n'-Tetramethyl-1,10-decanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

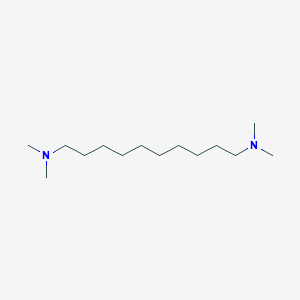

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetramethyldecane-1,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRMYWSNDPZDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N,N,N',N'-Tetramethyl-1,10-decanediamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the structure, synthesis, and potential applications of N,N,N',N'-Tetramethyl-1,10-decanediamine. As a long-chain aliphatic diamine, this molecule presents unique properties that are of interest in various fields, from polymer chemistry to the development of bioactive agents. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but actionable insights grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

N,N,N',N'-Tetramethyl-1,10-decanediamine, with the CAS number 1938-62-1, is a diamine characterized by a ten-carbon aliphatic chain flanked by two dimethylamino groups.[1][2] Its molecular formula is C₁₄H₃₂N₂ and it has a molecular weight of 228.42 g/mol .[1]

The core of the molecule is a flexible decane chain, which imparts significant lipophilicity. The terminal tertiary amine groups, on the other hand, introduce polar and basic centers. This amphiphilic nature is key to many of its potential applications.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N,N,N',N'-Tetramethyl-1,10-decanediamine

| Property | Value | Source |

| CAS Number | 1938-62-1 | [1] |

| Molecular Formula | C₁₄H₃₂N₂ | [1] |

| Molecular Weight | 228.42 g/mol | [1] |

| Boiling Point | 253 °C | [1] |

| Density | 0.833 g/cm³ | [1] |

| Refractive Index | 1.4445 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Synthesis of N,N,N',N'-Tetramethyl-1,10-decanediamine

A robust and scalable synthesis is crucial for the exploration of any chemical entity. A patented method for the preparation of N,N,N',N'-Tetramethyl-1,10-decanediamine involves the methylation of 1,10-decanediamine.[3] This approach avoids the use of hazardous and expensive starting materials like 1,10-dibromodecane.[3]

The synthesis can be achieved through a reductive amination reaction, a cornerstone of amine synthesis. While the patent describes a specific methodology, a generalized and widely applicable laboratory-scale protocol based on the Eschweiler-Clarke reaction is presented below. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

Objective: To synthesize N,N,N',N'-Tetramethyl-1,10-decanediamine from 1,10-decanediamine.

Materials:

-

1,10-decanediamine

-

Formaldehyde (37% solution in water)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,10-decanediamine (1 equivalent) in a minimal amount of a suitable solvent like ethanol or methanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde (at least 4 equivalents) followed by the slow, dropwise addition of formic acid (at least 4 equivalents). The reaction is exothermic and will likely initiate spontaneously, leading to the evolution of carbon dioxide.

-

Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Work-up: Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide to basify the mixture (pH > 10). This will neutralize the excess formic acid and deprotonate the amine product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N,N,N',N'-Tetramethyl-1,10-decanediamine.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.

The following diagram illustrates the workflow for the synthesis and purification of N,N,N',N'-Tetramethyl-1,10-decanediamine.

Caption: Synthetic workflow for N,N,N',N'-Tetramethyl-1,10-decanediamine.

Structural Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

-N(CH₃)₂: A singlet with an integration of 12H is predicted for the four equivalent methyl groups. The chemical shift should be in the range of 2.2-2.3 ppm.

-

-CH₂-N-: A triplet with an integration of 4H corresponding to the two methylene groups adjacent to the nitrogen atoms. The expected chemical shift is around 2.2-2.4 ppm.

-

-CH₂-CH₂-N-: A multiplet with an integration of 4H for the two methylene groups beta to the nitrogen atoms, expected around 1.4-1.6 ppm.

-

-(CH₂)₆-: A broad multiplet with an integration of 12H for the remaining six methylene groups in the center of the decane chain, likely appearing around 1.2-1.4 ppm.

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry.

-

-N(CH₃)₂: A single peak around 45-46 ppm.

-

-CH₂-N-: A peak around 58-60 ppm.

-

-CH₂-CH₂-N-: A peak around 27-28 ppm.

-

-(CH₂)₆-: Several closely spaced peaks between 26-30 ppm for the central methylene carbons.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of N,N,N',N'-Tetramethyl-1,10-decanediamine is expected to show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the nitrogen atoms, a characteristic fragmentation of amines. This would result in a prominent base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. Other fragments resulting from cleavage along the alkyl chain would also be observed.

Potential Applications and Fields of Investigation

The unique structure of N,N,N',N'-Tetramethyl-1,10-decanediamine suggests several promising areas of application for researchers and drug development professionals.

Polymer Chemistry

Long-chain diamines are valuable monomers and curing agents in the synthesis of polymers.

-

Polyurethanes: Diamines can be used as chain extenders in the synthesis of polyurethanes, leading to the formation of poly(urethane-urea)s.[4] These materials often exhibit enhanced physical properties.

-

Epoxy Resins: Tertiary amines can act as catalysts or co-curing agents for epoxy resins. The long, flexible decane chain of N,N,N',N'-Tetramethyl-1,10-decanediamine could impart increased flexibility and impact resistance to the cured epoxy network.

Antimicrobial and Bioactive Properties

A significant area of interest lies in the potential biological activity of this molecule and its derivatives. A Chinese patent suggests its use as an intermediate in the synthesis of disinfectants.[3] This is scientifically plausible due to the following reasons:

-

Quaternary Ammonium Compounds (QACs): The tertiary amine groups of N,N,N',N'-Tetramethyl-1,10-decanediamine can be readily quaternized by reaction with alkyl halides to form bolaform quaternary ammonium compounds. QACs with long alkyl chains are well-known for their potent antimicrobial activity.[5][6] The mechanism of action typically involves the disruption of the microbial cell membrane by the lipophilic alkyl chain and the positively charged nitrogen center.[5]

-

Long-Chain Diamines: The long decane chain can facilitate the interaction of the molecule with lipid bilayers, a key component of microbial and other cell membranes. Studies have shown that long-chain diamines and their derivatives can exhibit a range of biological activities, including antimicrobial and antiparasitic effects.

The following diagram illustrates the potential pathway from N,N,N',N'-Tetramethyl-1,10-decanediamine to a bioactive quaternary ammonium compound.

Caption: Conversion to a potentially bioactive quaternary ammonium compound.

Safety and Handling

According to the available Material Safety Data Sheet (MSDS), N,N,N',N'-Tetramethyl-1,10-decanediamine should be handled with care in a well-ventilated area.[7] It is advised to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] The compound should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

N,N,N',N'-Tetramethyl-1,10-decanediamine is a molecule with a versatile structure that holds promise for a variety of applications. Its synthesis from readily available starting materials makes it an attractive target for further investigation. For researchers in polymer science, it offers a potentially valuable building block for creating novel materials with tailored properties. For those in drug discovery and development, its potential as a precursor to new antimicrobial agents warrants further exploration. This guide has provided a foundational understanding of its structure, synthesis, and potential, encouraging the scientific community to further unlock the capabilities of this intriguing long-chain diamine.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Google Patents. CN110642722A - Method for preparing N, N-tetramethyl decamethylene diamine.

-

ResearchGate. Can Diamines be used as chain extenders in the synthesis of polyurethane?. [Link]

-

National Institutes of Health. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. [Link]

-

Molecules. Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. [Link]

Sources

- 1. 1938-62-1 CAS MSDS (N,N,N,N-Tetramethyl-1,10-decanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN110642722A - Method for preparing N, N-tetramethyl decamethylene diamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1,10-Bis(dimethylamino)decane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Bis(dimethylamino)decane, also systematically known as N,N,N',N'-tetramethyl-1,10-decanediamine, is a long-chain aliphatic diamine that is gaining interest in various scientific and industrial fields. Its bifunctional nature, characterized by a ten-carbon backbone terminating in two dimethylamino groups, imparts unique chemical properties that make it a versatile building block in organic synthesis and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications, with a focus on its relevance to research and drug development.

Molecular and Physicochemical Properties

1,10-Bis(dimethylamino)decane is a colorless to light yellow liquid under standard conditions. The presence of the two tertiary amine groups on a flexible decane chain influences its polarity, basicity, and reactivity.

Molecular Structure:

synthesis pathway for n,n,n',n'-Tetramethyl-1,10-decanediamine

An In-Depth Technical Guide to the Synthesis of N,N,N',N'-Tetramethyl-1,10-decanediamine

Introduction

N,N,N',N'-Tetramethyl-1,10-decanediamine, with the molecular formula C₁₄H₃₂N₂ and a molecular weight of 228.42, is a tertiary diamine that serves as a crucial chemical intermediate.[1][2] Its primary application lies in the synthesis of specialized chemicals, most notably as a precursor to disinfectants and bis-quaternary ammonium compounds (bis-QACs), which are known for their antimicrobial properties.[1][3] The synthesis of this compound with high purity and yield is therefore of significant interest to researchers and professionals in chemical manufacturing and drug development.

This guide provides a detailed exploration of the synthesis of N,N,N',N'-Tetramethyl-1,10-decanediamine, focusing on the most robust and industrially viable methodologies. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible synthesis. We will delve into the preferred synthetic pathway, contrast it with alternative methods, and provide comprehensive protocols grounded in established chemical literature.

Foundational Principles: The Chemistry of Amine Permethylation

The synthesis of N,N,N',N'-Tetramethyl-1,10-decanediamine involves the exhaustive methylation of the two primary amino groups of the starting material, 1,10-decanediamine. While direct alkylation with methyl halides can be envisioned, such methods are notoriously difficult to control and often result in a mixture of partially methylated products and undesirable quaternary ammonium salts.[4]

A more elegant and highly selective approach is reductive amination . This powerful class of reactions converts a carbonyl group to an amine and is the cornerstone of many amine synthesis protocols.[5] A specific and classic variant of this method, the Eschweiler-Clarke reaction , is exceptionally well-suited for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[4][6][7]

The reaction proceeds through a well-understood mechanism. The primary amine first condenses with formaldehyde to form a methylene imine. This imine is then protonated by formic acid to generate a highly electrophilic iminium ion. The crucial step involves the transfer of a hydride from the formate anion to the iminium ion, which reduces it to the methylated amine and releases carbon dioxide.[7] For a primary amine, this two-step sequence occurs twice at each nitrogen atom to yield the desired tertiary amine. The inherent stability of the tertiary amine product prevents the over-alkylation to a quaternary salt, a significant advantage of this method.[4]

Caption: Simplified mechanism of Eschweiler-Clarke methylation.

Primary Synthesis Pathway: Permethylation via Eschweiler-Clarke Reaction

This method stands as the most efficient and reliable route to synthesize N,N,N',N'-Tetramethyl-1,10-decanediamine, starting from the readily available 1,10-decanediamine.

Mechanistic Rationale & Experimental Choices

The selection of the Eschweiler-Clarke reaction is deliberate. It offers high selectivity for methylation without the risk of forming quaternary ammonium salts, which are a common byproduct in reactions using stronger alkylating agents.[4] Furthermore, the reagents, formaldehyde and formic acid, are inexpensive and readily available, making the process economically viable for large-scale production. The reaction is typically driven to completion by using an excess of both reagents, ensuring the exhaustive methylation of both primary amine groups on the decane backbone.[7]

Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The starting material, 1,10-decanediamine, is corrosive and should be handled with care.[8]

Materials and Equipment:

-

1,10-Decanediamine (starting material)

-

Formaldehyde (37% solution in water)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) solution (e.g., 50% w/v)

-

Diethyl ether or Dichloromethane (extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1,10-decanediamine in a minimal amount of a suitable solvent like ethanol or proceed neat if the reaction mixture is manageable.

-

Reagent Addition: While stirring, cautiously add an excess of formic acid to the flask. This will form the formate salt of the diamine in an exothermic reaction.

-

Methylation: Slowly add an excess of aqueous formaldehyde solution to the mixture. A molar excess of at least 4-5 equivalents for both formaldehyde and formic acid relative to the amine groups is recommended to ensure complete methylation.

-

Reflux: Heat the reaction mixture to reflux (typically 90-100°C) and maintain this temperature for several hours (e.g., 8-12 hours) until the evolution of carbon dioxide gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Neutralization: After cooling to room temperature, carefully basify the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and liberates the free tertiary diamine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a colorless to light yellow liquid.[9] Purify the N,N,N',N'-Tetramethyl-1,10-decanediamine by vacuum distillation. Given its high boiling point of 253°C at atmospheric pressure, distillation under reduced pressure is essential to prevent decomposition.[9] A patent for a similar process notes that purification can involve heating to 250°C, which is consistent with distillation.[1]

Caption: Experimental workflow for the synthesis of the target diamine.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Molar Eq. (per -NH₂) | Molar Eq. (Total) | Role |

| 1,10-Decanediamine | 172.31 | 1.0 | 1.0 | Starting Material |

| Formic Acid | 46.03 | > 2.0 | > 4.0 | Reducing Agent |

| Formaldehyde | 30.03 | > 2.0 | > 4.0 | Methyl Source |

| Sodium Hydroxide | 40.00 | - | Excess | Neutralizing Base |

Alternative Synthesis Pathways: A Comparative Overview

While the Eschweiler-Clarke reaction is preferred, it is instructive to consider alternative methods to understand the rationale for its selection.

Direct Alkylation via Dihaloalkanes

An older, less efficient method involves the reaction of 1,10-dibromodecane with dimethylamine.[1]

-

Critique: This pathway is fraught with challenges. The raw material, 1,10-dibromodecane, is significantly more expensive than 1,10-decanediamine. The reaction often produces a large amount of wastewater and yields a product of lower purity, contaminated with partially alkylated species and having a poor color that requires further treatment.[1]

Direct Alkylation with Dimethyl Ester Compounds

A Chinese patent describes a method using a "dimethyl ester compound" to methylate 1,10-decanediamine.[1] While the specific ester is not named, this likely refers to reagents like dimethyl sulfate or dimethyl carbonate.

-

Critique: Dimethyl sulfate is a potent alkylating agent but is extremely toxic and carcinogenic, posing significant handling risks. Dimethyl carbonate is a greener alternative but may require harsher conditions (higher temperatures and pressures) to achieve full methylation. Both methods risk the formation of quaternary ammonium byproducts and may not offer the same clean conversion as reductive amination.

| Parameter | Eschweiler-Clarke Reaction | Alkylation with 1,10-Dibromodecane |

| Starting Material | 1,10-Decanediamine | 1,10-Dibromodecane |

| Reagents | Formaldehyde, Formic Acid | Dimethylamine |

| Selectivity | High for tertiary amine | Low, risk of byproducts |

| Cost-Effectiveness | High (inexpensive reagents) | Low (expensive haloalkane) |

| Waste Generation | Moderate (CO₂, water) | High (wastewater with salts) |

| Product Purity | Generally high | Often requires extensive purification |

Conclusion

For the synthesis of N,N,N',N'-Tetramethyl-1,10-decanediamine, the Eschweiler-Clarke reaction represents the most logical, efficient, and scalable pathway. Its foundation in reductive amination provides a high degree of selectivity, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods. By utilizing inexpensive and readily accessible reagents, this method delivers a high-purity product in good yield, making it the superior choice for both academic research and industrial production. The resulting tertiary diamine is a valuable building block for creating advanced materials and biologically active molecules, particularly bis-quaternary ammonium disinfectants.

References

- Method for preparing N, N-tetramethyl decamethylene diamine. CN110642722A - Google Patents.

-

N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. (2023). Available at: [Link]

-

N,N,N',N'-Tetramethylethylenediamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1,10-Decanediamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). Molecules. MDPI. Available at: [Link]

-

Reductive amination of undecanal 1 a with diethylamine 2 a at different... ResearchGate. Available at: [Link]

-

synthesis of tertiary amines. (2019). YouTube. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Simplified Version of the Eschweiler–Clarke Reaction. (2024). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

-

Elucidating the intercalation of methylated 1,10-phenanthroline with DNA. (2021). RSC Advances. RSC Publishing. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. (2021). ChemistryOpen. Wiley Online Library. Available at: [Link]

-

Eschweiler-Clarke reaction. (2025). YouTube. Available at: [Link]

-

Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. (2021). Environmental Science & Technology. ACS Publications. Available at: [Link]

-

Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. (1984). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. (2010). Angewandte Chemie International Edition. Wiley Online Library. Available at: [Link]

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018). Journal of the American Chemical Society. ACS Publications. Available at: [Link]

-

Amines. NCERT. Available at: [Link]

- PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS. FR3014100A1 - Google Patents.

-

Synthesis and Microbiological Properties of Novel Bis-Quaternary Ammonium Compounds Based on Biphenyl Spacer. ResearchGate. Available at: [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. MDPI. Available at: [Link]

-

SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals. Available at: [Link]

-

DNA Methylation in Rice and Relevance for Breeding. (2019). Genes. MDPI. Available at: [Link]

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). The Journal of Organic Chemistry. Semantic Scholar. Available at: [Link]

-

Simplified Version of the Eschweiler–Clarke Reaction. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

One-Pot Reductive Amination of Acetals with Aromatic Amines Using Decaborane (B10H14) in Methanol. ResearchGate. Available at: [Link]

-

Eschweiler–Clarke reaction: Methylation on amines. (2019). YouTube. Available at: [Link]

Sources

- 1. CN110642722A - Method for preparing N, N-tetramethyl decamethylene diamine - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. arkema.com [arkema.com]

- 9. 1938-62-1 CAS MSDS (N,N,N,N-Tetramethyl-1,10-decanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Solubility Profile of N,N,N',N'-Tetramethyl-1,10-decanediamine

Executive Summary

N,N,N',N'-Tetramethyl-1,10-decanediamine (TMDDA) is a critical intermediate in the synthesis of bis-quaternary ammonium biocides (e.g., Dequalinium analogues), bolaamphiphiles, and specialized polymer catalysts. Its solubility profile is governed by a competitive internal architecture: a highly hydrophobic decamethylene (C10) spacer flanked by two hydrophilic, basic tertiary amine termini.

This guide provides a definitive technical analysis of TMDDA’s solubility across organic solvent classes. It moves beyond simple "soluble/insoluble" binaries to explain the thermodynamic drivers of dissolution, offering researchers actionable protocols for solvent selection in synthesis, purification, and formulation.

Physicochemical Identity & Properties[1][2][3][4][5]

Before addressing solubility, the fundamental properties determining solute-solvent interactions must be established.

| Property | Value | Relevance to Solubility |

| CAS Number | 1938-62-1 | Primary identifier for sourcing and safety data.[1] |

| Molecular Formula | C₁₄H₃₂N₂ | High carbon-to-nitrogen ratio (7:1) indicates lipophilicity. |

| Molecular Weight | 228.42 g/mol | Moderate size; kinetics of dissolution will be fast. |

| LogP (Predicted) | ~3.23 | Lipophilic. Prefers non-polar organic phases over water. |

| pKa (Predicted) | ~10.1 | Highly basic. Solubility in water is pH-dependent (high at pH < 8). |

| Density | 0.833 g/mL | Lighter than water; forms the upper layer in aqueous extractions. |

| Physical State | Colorless Liquid | Miscibility is the primary solubility parameter, not saturation. |

Note on CAS 13116-63-7: Users may occasionally encounter this registry number in older literature. It typically refers to a specific oxime derivative or salt form. For the free base tetramethyl diamine, 1938-62-1 is the authoritative CAS.

Solubility Landscape

The solubility of TMDDA is dictated by the "Like Dissolves Like" principle, but with a nuance: the C10 chain dominates the molecule's character, making it behave more like a hydrocarbon than an amine.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Non-Polar Hydrocarbons | Hexane, Toluene, Pentane | Excellent (Miscible) | Van der Waals forces between the C10 chain and solvent dominate. Ideal for anhydrous reactions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Strong dipole interactions with the amine nitrogens + lipophilic compatibility. Preferred for extraction. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Good solubility. THF is the standard solvent for lithiation or organometallic catalysis using TMDDA. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Soluble due to H-bonding with amine lone pairs. However, less thermodynamically favorable than non-polar solvents for extraction. |

| Aqueous (Neutral/Basic) | Water (pH ≥ 7) | Insoluble / Immiscible | The Hydrophobic Effect of the C10 chain overcomes the polarity of the amine groups. |

| Aqueous (Acidic) | 0.1M HCl, Acetic Acid | Soluble | Protonation of nitrogens ( |

Mechanistic Visualization

The following diagram illustrates the competitive interactions governing TMDDA solubility.

Figure 1: Mechanistic breakdown of TMDDA solubility. The C10 chain drives non-polar solubility, while the amine groups enable pH-switchable aqueous solubility.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol when precise solubility data (g/L) is required for a specific solvent system.

-

Preparation: Weigh 3 x 20 mL scintillation vials (

). -

Saturation: Add 2.0 mL of the target solvent to each vial. Add TMDDA dropwise with agitation until a persistent second phase (droplets) or turbidity appears (indicating saturation). Note: Since TMDDA is a liquid, "solubility" often refers to miscibility. If it mixes in all proportions, report as "Miscible".

-

Equilibration: Agitate at 25°C for 4 hours.

-

Phase Separation: If immiscible, allow layers to settle for 1 hour.

-

Sampling: Carefully remove 1.0 mL of the solvent-rich phase (supernatant) using a glass syringe with a 0.22 µm PTFE filter (to remove micro-droplets of undissolved amine).

-

Drying: Transfer to a pre-weighed dish. Evaporate solvent under vacuum or nitrogen stream.

-

Calculation:

Protocol B: Purification via Acid-Base Extraction

The most reliable method to purify TMDDA from non-basic impurities (e.g., decane, alkyl halides).

-

Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Diethyl Ether .

-

Acid Wash: Extract the organic layer with 1.0 M HCl (3x).

-

Separation: Discard the organic layer (contains impurities).

-

Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH until pH > 12.

-

Observation: The solution will become cloudy as the free amine (TMDDA) separates (oils out).

-

-

Extraction: Extract the aqueous mixture with DCM (3x).

-

Drying: Dry the combined DCM layers over anhydrous

, filter, and concentrate in vacuo.

Applications & Solvent Selection Logic

The choice of solvent directly impacts the efficacy of TMDDA in downstream applications.

| Application | Recommended Solvent | Rationale |

| Quaternization (Synthesis of Biocides) | Acetonitrile or Acetone | These polar aprotic solvents dissolve TMDDA but often precipitate the resulting quaternary ammonium salt (product), driving the reaction to completion (Le Chatelier's principle). |

| Lithiation / Metal Catalysis | Anhydrous Hexane or THF | TMDDA is used as a ligand (similar to TMEDA). Non-polar solvents prevent side reactions with moisture and stabilize the organolithium complex. |

| Polyurethane Synthesis | Toluene | Compatible with isocyanates and polyols; ensures homogeneous catalysis. |

Solvent Selection Decision Tree

Figure 2: Decision logic for selecting the optimal solvent based on the intended experimental outcome.

Safety & Handling (SDS Summary)

While TMDDA is a valuable reagent, it poses specific hazards typical of alkylamines.

-

Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).

-

Storage: Store under inert gas (Nitrogen/Argon). Amines can absorb

from the air to form carbamates, which appear as white crusts/precipitates. -

Incompatibility: Avoid Strong Oxidizing Agents and Acid Chlorides (unless intended for reaction).

-

Spill Cleanup: Do not use water initially. Absorb with sand/vermiculite. Neutralize with dilute acetic acid before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8037, N,N,N',N'-Tetramethylethylenediamine (Analogous Structure/Properties). Retrieved from [Link]

-

Chan, K. L., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Tertiary Amines. (Contextual reference for amine solubility in 2-MeTHF vs Toluene). Retrieved from [Link]

Sources

spectral analysis of n,n,n',n'-Tetramethyl-1,10-decanediamine (NMR, IR)

Abstract

This technical guide provides a comprehensive examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of N,N,N',N'-Tetramethyl-1,10-decanediamine (CAS No: 1938-62-1, Molecular Formula: C₁₄H₃₂N₂, Molecular Weight: 228.42 g/mol ).[1][2] As a long-chain aliphatic tertiary diamine, its structure presents distinct features amenable to detailed spectroscopic elucidation. This document is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical predictions and practical, field-proven methodologies for spectral acquisition and interpretation. We will explore the causality behind the expected chemical shifts, coupling patterns, and vibrational modes, providing a self-validating framework for the structural confirmation of this molecule.

Introduction: The Molecular Architecture

N,N,N',N'-Tetramethyl-1,10-decanediamine is a symmetrical molecule characterized by a ten-carbon aliphatic chain (decane) flanked at both ends by dimethylamino groups [-N(CH₃)₂]. This structure, devoid of unsaturation or complex stereocenters, provides an excellent model for understanding the spectroscopic influence of terminal tertiary amine functionalities on a long, flexible alkyl backbone. The symmetry of the molecule is a critical factor that simplifies its NMR spectra, causing chemical equivalency for corresponding protons and carbons from each end of the chain.

Accurate spectral analysis is paramount for verifying molecular identity, assessing purity, and ensuring consistency in research and manufacturing applications, such as in the synthesis of polymers and pharmaceuticals.[3]

Caption: Molecular structure of N,N,N',N'-Tetramethyl-1,10-decanediamine.

¹H NMR Spectral Analysis: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For N,N,N',N'-Tetramethyl-1,10-decanediamine, the spectrum is predicted to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Spectrum

We can predict four distinct signals corresponding to the chemically non-equivalent protons:

-

N-Methyl Protons (Hₐ): The twelve protons of the four methyl groups are all chemically equivalent. They are attached to nitrogen, an electronegative atom, which deshields them.[4] This results in a downfield shift compared to a simple alkane. As there are no adjacent protons to couple with, this signal will appear as a sharp singlet .

-

Alpha-Methylene Protons (Hₑ): The four protons on the carbons directly attached to the nitrogen atoms (C1 and C10) are equivalent. These α-protons are also deshielded by the adjacent nitrogen. They will be split by the neighboring β-methylene protons (Hբ), resulting in a triplet .

-

Beta-Methylene Protons (Hբ): The four protons on the carbons beta to the nitrogen atoms (C2 and C9) are equivalent. They are less influenced by the nitrogen's electronegativity than the α-protons. This signal will appear as a multiplet (specifically, a quintet) due to coupling with both the α- (Hₑ) and γ- (Hբ') methylene protons.

-

Central Methylene Protons (Hբ', Hբ'', Hբ'''): The twelve protons of the central six methylene groups (C3-C8) have very similar electronic environments. Their signals are expected to overlap significantly, creating a broad, poorly resolved multiplet in the typical aliphatic region.

Data Summary: Predicted ¹H NMR

| Labeled Proton | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Causality of Shift & Multiplicity |

| Hₐ | -N(CH₃ )₂ | ~ 2.2 | Singlet (s) | 12H | Deshielded by electronegative nitrogen. No adjacent protons for coupling. |

| Hₑ | -CH₂ -N | ~ 2.2 - 2.4 | Triplet (t) | 4H | Strongly deshielded by adjacent nitrogen. Coupled to two Hբ protons (n+1=3).[5] |

| Hբ | -CH₂-CH₂ -N | ~ 1.5 | Multiplet (m) | 4H | Moderate shielding, less influence from nitrogen. Coupled to Hₑ and Hբ' protons. |

| Hբ', Hբ'', Hբ''' | -(CH₂ )₆- | ~ 1.3 | Multiplet (m) | 12H | Highly shielded, characteristic of a long alkyl chain. Overlapping signals due to similar environments. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N,N,N',N'-Tetramethyl-1,10-decanediamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is sufficient.

-

Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectral Analysis: The Carbon Backbone

Carbon-13 NMR provides a map of the unique carbon environments within a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying interpretation.

Predicted ¹³C NMR Spectrum

Due to symmetry, we expect to see five distinct signals for the seven unique carbon environments:

-

N-Methyl Carbons (Cₐ): The four methyl carbons are equivalent. Their chemical shift is significantly influenced by the attached nitrogen.

-

Alpha-Methylene Carbons (Cₑ): The two carbons directly bonded to nitrogen (C1 and C10) are equivalent and will appear downfield due to the deshielding effect of the nitrogen atom.

-

Beta-Methylene Carbons (Cբ): The C2 and C9 carbons are equivalent. Their shift is less affected by the nitrogen but still distinct from the central chain carbons.

-

Gamma & Delta-Methylene Carbons (Cբ', Cբ''): The C3/C8 and C4/C7 carbons are expected to have very similar chemical shifts and may overlap.

-

Epsilon-Methylene Carbon (Cբ'''): The central C5 and C6 carbons are equivalent and represent the most "alkane-like" environment, appearing at the highest field (lowest ppm) among the backbone carbons.[6]

Data Summary: Predicted ¹³C NMR

| Labeled Carbon | Position | Predicted Chemical Shift (δ, ppm) | Causality of Shift |

| Cₐ | -N(C H₃)₂ | ~ 45 | Attached to electronegative nitrogen. |

| Cₑ | -C H₂-N | ~ 58 | Deshielded by direct attachment to nitrogen. |

| Cբ | -CH₂-C H₂-N | ~ 27 | Less deshielded, but influenced by proximity to nitrogen. |

| Cբ' | -CH₂-CH₂-C H₂-N | ~ 29 | Approaching a standard alkane environment. |

| Cբ''/Cբ''' | -(C H₂)₄- (central) | ~ 30 | Most shielded backbone carbons, characteristic of an internal methylene group.[7] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use an NMR spectrometer equipped with a broadband probe.

-

Acquisition: Run a standard proton-decoupled ¹³C experiment. A sufficient number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent peak (triplet at ~77 ppm) can be used for chemical shift referencing.

Infrared (IR) Spectroscopy: Molecular Vibrations

IR spectroscopy is a powerful tool for identifying functional groups. For N,N,N',N'-Tetramethyl-1,10-decanediamine, the IR spectrum is defined by its tertiary amine and long alkane chain features.

Predicted IR Spectrum

The key diagnostic features are:

-

Absence of N-H Stretch: The most critical observation is the complete absence of any absorption bands in the 3300-3500 cm⁻¹ region. This definitively confirms the tertiary nature of the amine groups.[8][9]

-

C-H Stretching: Strong, sharp peaks are expected just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous CH₃ and CH₂ groups.[10]

-

C-H Bending: A distinct absorption around 1465 cm⁻¹ is expected due to the scissoring vibration of the CH₂ groups.

-

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ range.[11] This band is often of medium to weak intensity and can be broad.

Caption: Experimental workflow for ATR-IR spectroscopy.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 2950 - 2850 | C-H Stretch (sp³) | Strong | Confirms aliphatic CH₂, CH₃ groups. |

| ~ 1465 | CH₂ Bending (Scissoring) | Medium | Characteristic of methylene chains. |

| 1250 - 1020 | C-N Stretch | Weak-Medium | Indicates presence of aliphatic amine.[11] |

| 3500 - 3300 | N-H Stretch | Absent | Confirms tertiary amine structure. [8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of the neat liquid N,N,N',N'-Tetramethyl-1,10-decanediamine directly onto the ATR crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Label the significant peaks and correlate them to the expected vibrational modes.

Conclusion: A Unified Spectroscopic Signature

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and self-validating method for the structural confirmation of N,N,N',N'-Tetramethyl-1,10-decanediamine.

-

¹H NMR confirms the relative number of protons in different electronic environments: the terminal N-methyl and α-methylene groups, and the central alkyl chain.

-

¹³C NMR provides a count of the unique carbon environments, confirming the molecule's symmetry and the presence of the long aliphatic backbone.

-

IR spectroscopy offers definitive proof of the key functional groups, most notably confirming the tertiary nature of the amine groups through the absence of an N-H stretch, while also showing characteristic alkane absorptions.

Together, these techniques deliver an unambiguous spectral fingerprint, essential for quality control, reaction monitoring, and regulatory compliance in any application involving this compound.

References

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 27, 2026, from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 27, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 27, 2026, from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved January 27, 2026, from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved January 27, 2026, from [Link]

-

University of California, Davis. (n.d.). IR: amines. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Polymer. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1938-62-1 CAS MSDS (N,N,N,N-Tetramethyl-1,10-decanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Polymer - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. orgchemboulder.com [orgchemboulder.com]

physical characteristics of n,n,n',n'-Tetramethyl-1,10-decanediamine

An In-Depth Technical Guide to the Physical Characteristics of N,N,N',N'-Tetramethyl-1,10-decanediamine (CAS: 1938-62-1)

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N,N,N',N'-Tetramethyl-1,10-decanediamine, CAS number 1938-62-1. This long-chain diamine possesses a unique structure, featuring a ten-carbon hydrophobic backbone terminated by two hydrophilic N,N-dimethylamino groups. This amphiphilic nature makes it a compound of interest for applications in catalysis, as a ligand for organometallic chemistry, and as a building block in polymer and surfactant synthesis. This document consolidates key physical property data from authoritative sources, outlines standard protocols for its analytical characterization, and provides essential safety and handling guidelines for researchers and drug development professionals.

Introduction & Molecular Overview

Rationale and Significance

N,N,N',N'-Tetramethyl-1,10-decanediamine is a member of the α,ω-bis(dimethylamino)alkane homologous series. While shorter-chain analogues like N,N,N',N'-Tetramethylethylenediamine (TMEDA) are widely utilized as chelating ligands that can stabilize and activate organometallic reagents, the longer decane chain in this molecule introduces distinct properties.[1][2] The significant nonpolar character imparted by the ten-carbon chain modifies its solubility and steric profile, opening avenues for its use in systems requiring enhanced solubility in nonpolar organic solvents or as a flexible, long-span ligand in coordination chemistry. Understanding its fundamental physical properties is the critical first step for its effective application in any research or development context.

Chemical Identity

| Identifier | Value | Source(s) |

| Chemical Name | N,N,N',N'-Tetramethyl-1,10-decanediamine | [3] |

| CAS Number | 1938-62-1 | [3][4] |

| Molecular Formula | C₁₄H₃₂N₂ | [3][4] |

| Molecular Weight | 228.42 g/mol | [3][4] |

| Synonyms | 1,10-Bis(dimethylamino)decane, N1,N1,N10,N10-Tetramethyldecane-1,10-diamine | [3] |

| SMILES | CN(C)CCCCCCCCCCN(C)C | [5] |

| InChIKey | IHRMYWSNDPZDBA-UHFFFAOYSA-N | [5] |

Core Physical Properties

The physical state and thermal properties of a compound dictate its handling, purification, and reaction conditions.

Summary of Physical Data

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 253 °C | [3][4] |

| Density | 0.833 g/cm³ | [3][4] |

| Flash Point | 92 °C | [3][4] |

| **Refractive Index (n_D_)" | 1.4445 | [3][4] |

| pKa (Predicted) | 10.08 ± 0.28 | [3][4] |

In-Depth Analysis of Properties

-

Appearance and Odor : The compound exists as a liquid at room temperature, appearing colorless to pale yellow.[3][4] Like many aliphatic amines, it is expected to have a characteristic fishy or ammoniacal odor.

-

Density and Refractive Index : The density of 0.833 g/cm³ and a refractive index of 1.4445 are crucial for identity confirmation and purity assessment during synthesis and quality control.[3][4] These values can be quickly verified in a laboratory setting to confirm the identity of a sample.

-

Solubility Profile : The molecular structure is distinctly amphiphilic. The long C₁₀ alkyl chain is hydrophobic, while the two tertiary amine end-groups are polar and capable of hydrogen bonding with protic solvents. This suggests high solubility in a wide range of organic solvents (e.g., ethanol, acetone, toluene) but limited solubility in water compared to shorter-chain analogs like TMEDA, which is miscible.[2][6]

-

Basicity : With a predicted pKa of 10.08, the tertiary amine groups are moderately basic.[3] This property is central to its function as a ligand or a base catalyst in chemical reactions.

Spectroscopic and Chromatographic Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. The following section describes the expected spectral features and provides standardized protocols for their acquisition.

Integrated Characterization Workflow

The logical flow for confirming the structure and purity of a new batch of N,N,N',N'-Tetramethyl-1,10-decanediamine involves a multi-step analytical approach. This ensures that both the molecular structure and the sample's integrity are validated.

Caption: Workflow for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale : NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Spectrum :

-

A sharp singlet around δ 2.2 ppm, integrating to 12H, corresponding to the four equivalent N-methyl groups (-N(CH₃)₂).

-

A multiplet around δ 2.2-2.3 ppm, integrating to 4H, for the two methylene groups adjacent to the nitrogen atoms (α-CH₂).

-

A series of overlapping multiplets between δ 1.2-1.5 ppm, integrating to 16H, for the remaining eight methylene groups in the decane backbone.

-

-

Expected ¹³C NMR Spectrum : Due to symmetry, 7 distinct signals are expected: one for the N-methyl carbons, one for the α-carbons, and five for the carbons of the decane chain.

-

Experimental Protocol :

-

Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Reference the spectra to the residual solvent signal (CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Infrared (IR) Spectroscopy

-

Rationale : IR spectroscopy is used to confirm the presence of specific functional groups.

-

Expected IR Spectrum :

-

Strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) from the methyl and methylene groups.

-

A characteristic C-N stretching vibration in the 1050-1250 cm⁻¹ region.

-

Absence of N-H stretches (above 3300 cm⁻¹) confirms the tertiary nature of the amine.

-

-

Experimental Protocol :

-

Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Rationale : MS provides the molecular weight and information about fragmentation patterns, which aids in structural elucidation.

-

Expected Mass Spectrum :

-

A clear molecular ion peak (M⁺) at m/z 228.4.

-

A prominent base peak at m/z 58, resulting from the characteristic α-cleavage of the C-C bond adjacent to a nitrogen atom, yielding the stable [CH₂=N(CH₃)₂]⁺ fragment.

-

-

Experimental Protocol (GC-MS) :

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the elution of the compound, for example, starting at 100 °C and ramping to 280 °C.

-

Acquire mass spectra using electron ionization (EI) at 70 eV.

-

Safety, Handling, and Storage

Professional diligence in handling is paramount for ensuring laboratory safety.[7]

-

Hazard Identification : While a specific, comprehensive toxicology report is not widely available, compounds in this class should be handled as potential irritants. The Safety Data Sheet indicates that it may cause skin and eye irritation.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[8]

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][9]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[3][4] Store at room temperature in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4][11]

Conclusion

N,N,N',N'-Tetramethyl-1,10-decanediamine is a long-chain diamine with well-defined physical properties. Its liquid state at room temperature, high boiling point, and characteristic spectroscopic signatures make it readily identifiable and manageable in a laboratory setting. The combination of its hydrophobic backbone and basic terminal groups provides a unique chemical profile that is valuable for researchers exploring catalysis, coordination chemistry, and materials science. The data and protocols presented in this guide serve as a foundational resource for the safe and effective use of this versatile compound.

References

-

PubChem. (n.d.). N,N,N',N'-Tetramethylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethylethylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N,N',N'-Tetramethylmethanediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). N,N,N',N'-tetramethyl-1,10-diaminodecane | CAS#:1938-62-1. Retrieved from [Link]

-

NIST. (n.d.). 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. NIST WebBook. Retrieved from [Link]

-

Lab Alley. (2025). Potassium Metabisulfite Powder - SAFETY DATA SHEET. Retrieved from [Link]

-

EUSA. (2022). POTASSIUM METABISULFITE. Retrieved from [Link]

-

Lamothe-Abiet. (2024). POTASSIUM PYROSULPHITE. Retrieved from [Link]

-

ALPHACHEM Limited. (2016). Potassium Metabisulfite - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. 1938-62-1 CAS MSDS (N,N,N,N-Tetramethyl-1,10-decanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N,N,N,N-Tetramethyl-1,10-decanediamine | 1938-62-1 [m.chemicalbook.com]

- 5. N,N,N',N'-tetramethyl-1,10-diaminodecane | CAS#:1938-62-1 | Chemsrc [chemsrc.com]

- 6. N,N,N',N'-Tetramethyl-1,6-diaminohexane | 111-18-2 | TCI AMERICA [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. N,N,N',N'-Tetramethyl-1,6-hexanediamine, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. media.laballey.com [media.laballey.com]

- 11. lamothe-abiet.com [lamothe-abiet.com]

Methodological & Application

n,n,n',n'-Tetramethyl-1,10-decanediamine for zeolite synthesis protocol

An Application Note and Protocol for the Synthesis of MTW-Type Zeolite Using N,N,N',N'-Tetramethyl-1,10-decanediamine as a Structure-Directing Agent

Authored by: A Senior Application Scientist

Introduction: The Architectural Precision of Zeolites

Zeolites are crystalline aluminosilicates with a porous structure, composed of TO4 tetrahedra (where T is Si or Al), that have found extensive use as catalysts, adsorbents, and ion-exchangers in a myriad of industrial processes.[1] The precise arrangement of these pores and channels at the molecular level is key to their function. The synthesis of zeolites with specific framework topologies is often guided by the use of Organic Structure-Directing Agents (OSDAs).[2] These organic molecules, typically quaternary ammonium cations, act as templates around which the inorganic framework of the zeolite assembles during hydrothermal synthesis.[3] The size, shape, and charge distribution of the OSDA molecule are critical factors that direct the formation of a particular zeolite structure.

This application note provides a detailed protocol for the synthesis of an MTW-type zeolite, specifically ZSM-12, utilizing N,N,N',N'-Tetramethyl-1,10-decanediamine as the OSDA. ZSM-12 is a high-silica zeolite characterized by a one-dimensional 12-membered ring pore system, making it a valuable catalyst for hydrocarbon processing applications such as hydroisomerization and cracking.[4][5] The long, flexible decane chain of the diamine OSDA is particularly suited for templating the linear channels of the MTW framework.

The Role of N,N,N',N'-Tetramethyl-1,10-decanediamine as an OSDA

N,N,N',N'-Tetramethyl-1,10-decanediamine is a diquaternary ammonium compound with two cationic centers separated by a ten-carbon aliphatic chain. This molecular architecture plays a crucial role in the synthesis of MTW-type zeolites:

-

Templating Effect: The long, linear decane chain of the OSDA molecule aligns within the forming aluminosilicate gel, directing the growth of the characteristic one-dimensional channels of the ZSM-12 structure.

-

Charge Compensation: The two quaternary ammonium head groups at each end of the molecule balance the negative charge of the aluminosilicate framework that arises from the incorporation of trivalent aluminum in place of tetravalent silicon.

-

Influence on Crystallinity and Morphology: The interaction between the OSDA and the inorganic precursors influences the kinetics of nucleation and crystal growth, ultimately affecting the crystallinity and morphology of the final zeolite product.

Experimental Protocol: Synthesis of ZSM-12

This protocol is adapted from established methods for the synthesis of ZSM-12 using a long-chain diamine OSDA.

Reagents and Equipment

-

Sodium Hydroxide (NaOH)

-

N,N,N',N'-Tetramethyl-1,10-decanediamine (OSDA)

-

Fumed Silica (SiO₂)

-

Sodium Aluminate (NaAlO₂)

-

Deionized Water (H₂O)

-

Teflon-lined stainless steel autoclave (e.g., Parr Acid Digestion Vessel)

-

Laboratory oven with temperature control

-

Centrifuge

-

Drying oven

-

Muffle furnace

-

pH meter

-

Analytical balance

-

Stirring hotplate and magnetic stir bars

Synthesis Gel Preparation

The molar composition of the synthesis gel is a critical parameter. For this protocol, we will target the following molar ratio:

| Component | Molar Ratio |

| SiO₂ | 1.0 |

| NaAlO₂ | 0.011 |

| NaOH | 0.16 |

| OSDA | 0.1 |

| H₂O | 40 |

Procedure:

-

Solution A (Aluminate and OSDA solution): In a suitable beaker, dissolve the required amount of sodium hydroxide in deionized water. Once dissolved, add the N,N,N',N'-Tetramethyl-1,10-decanediamine and stir until a homogenous solution is obtained. Finally, add the sodium aluminate and continue stirring until it is fully dissolved.

-

Solution B (Silica source): In a separate beaker, add the fumed silica to the remaining deionized water.

-

Gel Formation: Slowly add Solution A to Solution B under vigorous stirring. Continue to stir the resulting gel for at least one hour to ensure homogeneity.

Hydrothermal Synthesis

-

Transfer the prepared synthesis gel into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a preheated laboratory oven at 160°C.

-

Maintain the autoclave at this temperature under static conditions for a period of 72 to 120 hours. The crystallization time can be optimized based on preliminary experiments.

Product Recovery and Purification

-

After the designated crystallization time, carefully remove the autoclave from the oven and allow it to cool to room temperature.

-

Open the autoclave and transfer the contents to centrifuge tubes.

-

Centrifuge the mixture to separate the solid product from the mother liquor.

-

Decant the supernatant and resuspend the solid product in deionized water.

-

Repeat the centrifugation and washing steps several times until the pH of the washing water is neutral (pH ≈ 7).

-

Dry the purified zeolite product in a drying oven at 100-120°C overnight.

Calcination

To remove the organic OSDA and open the microporous structure of the zeolite, a calcination step is necessary.

-

Place the dried, as-synthesized zeolite powder in a ceramic crucible.

-

Transfer the crucible to a muffle furnace.

-

Heat the sample in air from room temperature to 550°C at a slow ramp rate (e.g., 1-2°C/min) to ensure controlled decomposition of the OSDA.

-

Hold the temperature at 550°C for 6-8 hours.

-

Allow the furnace to cool down to room temperature before retrieving the calcined zeolite.

Characterization of the Synthesized ZSM-12

To confirm the successful synthesis of ZSM-12, the following characterization techniques are recommended:

-

X-Ray Diffraction (XRD): To verify the crystalline phase and purity of the product. The XRD pattern of the calcined material should match the standard pattern for the MTW framework.

-

Scanning Electron Microscopy (SEM): To observe the crystal morphology and size of the synthesized zeolite.

-

Nitrogen Physisorption: To determine the specific surface area and pore volume of the calcined zeolite, confirming its microporosity.

-

Thermogravimetric Analysis (TGA): To determine the amount of OSDA trapped within the as-synthesized zeolite and to confirm its removal after calcination.

Synthesis Workflow Diagram

Sources

Application Notes and Protocols for the Synthesis of Microporous Frameworks Utilizing N,N,N',N'-Tetramethyldecanediamine as a Structure-Directing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of microporous frameworks, with a specific focus on the utilization of N,N,N',N'-tetramethyldecanediamine as a long-chain organic structure-directing agent (OSDA). Microporous materials, such as zeolites and metal-organic frameworks (MOFs), are of significant interest for applications in catalysis, gas separation, and drug delivery due to their high surface areas and tunable pore structures. The choice of the OSDA is a critical parameter in determining the final topology of the framework. This guide details the underlying principles of using long-chain diamines in hydrothermal synthesis, provides a detailed experimental protocol, outlines characterization techniques, and discusses potential applications, particularly in the pharmaceutical and drug development sectors.

Introduction: The Role of Long-Chain Diamines in Directing Microporous Framework Synthesis

The synthesis of microporous materials is a cornerstone of modern materials chemistry, with wide-ranging applications.[1] At the heart of this synthesis is the process of self-assembly, where inorganic building blocks (such as silicate, aluminate, or metal-ligand clusters) organize into a crystalline framework. This process is often guided by the presence of an organic molecule, the OSDA.[2]

The OSDA acts as a template around which the inorganic framework forms. The size, shape, and charge distribution of the OSDA influence the dimensions and connectivity of the pores and channels within the final material. While a wide variety of OSDAs have been explored, long-chain diamines, such as N,N,N',N'-tetramethyldecanediamine, offer unique advantages. The extension of the alkyl-chain length in the templating agent can significantly strengthen its role in directing the framework structure, potentially leading to novel topologies.[3] The flexibility of the long alkyl chain, combined with the charge centers at the amine groups, can lead to the formation of larger pores or hierarchical structures, which are highly desirable for the encapsulation and controlled release of large therapeutic molecules.

Experimental Protocol: Hydrothermal Synthesis of an Aluminosilicate Zeolite

This protocol describes a representative hydrothermal synthesis of an aluminosilicate zeolite using N,N,N',N'-tetramethyldecanediamine as the OSDA. The molar ratios and reaction conditions provided are a starting point and may require optimization depending on the desired framework and purity.

Materials and Equipment

-

Silicon Source: Fumed silica (SiO₂) or tetraethyl orthosilicate (TEOS)

-

Aluminum Source: Sodium aluminate (NaAlO₂)

-

Mineralizer: Sodium hydroxide (NaOH)

-

Structure-Directing Agent: N,N,N',N'-tetramethyldecanediamine

-

Solvent: Deionized water

-

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven

-

Tube furnace for calcination

-

Standard laboratory glassware

-

Synthesis Gel Preparation

The molar composition of the synthesis gel is a critical parameter. A typical starting composition is:

1.0 SiO₂ : 0.025 Al₂O₃ : 0.2 NaOH : 0.1 OSDA : 40 H₂O

-

Solution A (Aluminate Solution): In a polypropylene beaker, dissolve sodium hydroxide and sodium aluminate in half of the total amount of deionized water. Stir until a clear solution is obtained.

-

Solution B (Silicate Solution): In a separate polypropylene beaker, add the N,N,N',N'-tetramethyldecanediamine to the remaining deionized water and stir. Slowly add the fumed silica to this solution while stirring vigorously to form a homogeneous suspension.

-

Gel Formation: Slowly add Solution A to Solution B dropwise with continuous stirring. The resulting mixture will form a thick, homogeneous gel. Continue stirring for at least one hour to ensure uniformity.

Hydrothermal Crystallization

-

Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a pre-heated oven at 160°C.

-

Maintain the crystallization for 48-96 hours. The optimal time will depend on the desired crystal size and phase purity.[4]

Product Recovery and Purification

-

After the designated crystallization time, quench the autoclave in cold water.

-

Carefully open the autoclave and collect the solid product.

-

Wash the product repeatedly with deionized water until the pH of the supernatant is neutral. This can be achieved by centrifugation and decantation.

-

Dry the washed product in an oven at 100°C overnight.

Template Removal (Calcination)

-

Place the dried, as-synthesized material in a ceramic crucible.

-

Heat the sample in a tube furnace under a flow of air.

-

Ramp the temperature to 550°C at a rate of 2°C/min and hold for 6 hours to completely remove the organic template.

-

Cool the furnace to room temperature to obtain the final microporous framework.

Characterization of the Synthesized Microporous Framework

A suite of characterization techniques is essential to confirm the successful synthesis of the desired microporous material.

| Technique | Purpose | Expected Results |

| Powder X-ray Diffraction (PXRD) | To determine the crystalline phase and purity of the material. | A diffraction pattern with sharp peaks corresponding to a specific zeolite or other microporous framework topology. The absence of broad features indicates high crystallinity. |

| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | Images showing well-defined crystals with a uniform size and shape. |

| Nitrogen Physisorption (BET Analysis) | To determine the surface area and pore volume. | A Type I or Type IV isotherm, indicating a microporous or hierarchical micro-/mesoporous structure, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected. |

| Thermogravimetric Analysis (TGA) | To confirm the removal of the organic template. | A weight loss step between 200-600°C in the as-synthesized material, corresponding to the decomposition of the OSDA. The calcined material should show minimal weight loss in this region. |

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of microporous frameworks using a long-chain diamine as a structure-directing agent.

Caption: Hydrothermal synthesis workflow for microporous frameworks.

Applications in Drug Development

Microporous frameworks synthesized with long-chain OSDAs hold significant promise for drug delivery applications.[5] The potentially larger and more complex pore structures can accommodate a wide range of therapeutic molecules, from small-molecule drugs to larger biologics like peptides and proteins.[6]

-

High Drug Loading Capacity: The high surface area and large pore volume of these materials allow for a significant amount of a drug to be loaded.[6]

-

Controlled Release: The release of the encapsulated drug can be tuned by modifying the surface chemistry of the framework or in response to external stimuli such as pH.

-

Protection of Therapeutics: The rigid framework can protect sensitive drug molecules from degradation in biological environments.

Conclusion

The use of N,N,N',N'-tetramethyldecanediamine and other long-chain diamines as structure-directing agents opens up new avenues for the rational design and synthesis of novel microporous materials. The protocol and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of these advanced materials for a variety of applications, with particularly exciting prospects in the field of drug delivery. Further research into the systematic variation of the diamine chain length and its effect on the resulting framework topology will undoubtedly lead to the discovery of new materials with tailored properties.

References

-

Cundy, C. S., & Cox, P. A. (2003). The Hydrothermal Synthesis of Zeolites: History and Development from the Earliest Days to the Present Time. Chemical Reviews, 103(3), 663-701. [Link]

-

Li, Y., et al. (2018). Hierarchically porous metal-organic frameworks: rapid synthesis and enhanced gas storage. Journal of Materials Chemistry A, 6(46), 23477-23484. [Link]

-

García-Sánchez, M. A., et al. (2020). The role of a structure directing agent tetramethylammonium template in the initial steps of silicate oligomerization in aqueous solution. Physical Chemistry Chemical Physics, 22(3), 1194-1203. [Link]

-

Wang, Z., et al. (2021). Microporous Frameworks as Promising Platforms for Antibacterial Strategies Against Oral Diseases. Frontiers in Bioengineering and Biotechnology, 9, 709953. [Link]

-

Wu, S., et al. (2010). Synthesis and characterization of super-microporous material with enhanced hydrothermal stability. Journal of Chemical Sciences, 122(2), 269-274. [Link]

-

Xiong, Y., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(7), 1363. [Link]

-

Hernández-Maldonado, A. J., & Yang, R. T. (2004). Microporous and Mesoporous Materials - Amino-Modified ZIF-8 for Enhanced CO2 Capture: Synthesis, Characterization and Performance Evaluation. Industrial & Engineering Chemistry Research, 43(10), 2418-2425. [Link]

-

Woinaroschy, A., & Lăcătușu, I. (2021). Hydrothermal synthesis of zeolites using silica extracted from tropical volcanic ash. Materials Advances, 2(12), 4055-4064. [Link]

-

Dincă, M., & Long, J. R. (2008). Microporous Metal-Organic Frameworks Incorporating 1,4-Benzeneditetrazolate. Journal of the American Chemical Society, 130(32), 10664-10665. [Link]

-

Corma, A., et al. (2003). Modular organic structure-directing agents for the synthesis of zeolites. Nature, 424(6952), 1029-1033. [Link]

-

Król, M. (2020). Zeolite Properties, Methods of Synthesis, and Selected Applications. Crystals, 10(7), 622. [Link]

-

Bengueddach, A., et al. (2018). Synthesis and Characterization of Mesoporous Materials Functionalized with Phosphinic Acid Ligand and Their Capability to Remove Cd(II). Materials, 11(11), 2187. [Link]

-

Abrahams, B. F., et al. (2014). Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors. Chemical Communications, 50(52), 6894-6896. [Link]

-

Wang, Y., et al. (2007). Synthesis and Catalytic Properties of ZSM-5 Zeolite with Alkyl-polyamine Triethylene-tetramine as Directing Agent. Chemical Research in Chinese Universities, 23(6), 649-653. [Link]

-

Schmidt, J. E., et al. (2022). A Versatile Organic Structure-Directing Agent Unlocks Diverse Zeolite Structures: A Systematic Exploration of 2-n-propyl-1,3-dimethylimidazolium in Zeolite Synthesis. Chemistry of Materials, 34(15), 6949-6960. [Link]

-

Solberg, S. M., et al. (2005). Synthesis, structure, and reactivity of a new Ti-containing microporous/mesoporous material. The Journal of Physical Chemistry B, 109(51), 24331-24337. [Link]

-

Čejka, J., & Mintova, S. (2007). Microporous and Mesoporous Materials for Catalytic Applications. Catalysis Reviews, 49(4), 457-509. [Link]

-

Piccini, G., et al. (2017). Computational insights on the role of structure-directing agents (SDAs) in the synthesis of zeolites. Chemical Society Reviews, 46(23), 7348-7371. [Link]

-